molecular formula C7H3BrF3N3O B13459176 2-Azido-4-bromo-1-(trifluoromethoxy)benzene

2-Azido-4-bromo-1-(trifluoromethoxy)benzene

Cat. No.: B13459176
M. Wt: 282.02 g/mol
InChI Key: SOBNIKXSMJPDHA-UHFFFAOYSA-N
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Description

2-Azido-4-bromo-1-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3BrF3N3O It is a derivative of benzene, featuring azido, bromo, and trifluoromethoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-4-bromo-1-(trifluoromethoxy)benzene typically involves multi-step organic reactions. One common method includes the bromination of 1-(trifluoromethoxy)benzene followed by azidation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The azidation step involves the substitution of a suitable leaving group with an azide ion, often using sodium azide in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and ensuring safety measures for handling azides and brominated compounds.

Types of Reactions:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.

    Coupling Reactions: The bromo group allows for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, which can introduce various substituents to the benzene ring.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions:

    Bromination: Bromine or N-bromosuccinimide (NBS) with a catalyst.

    Azidation: Sodium azide in DMF.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Major Products:

    Substitution: Amines or other nitrogen-containing derivatives.

    Coupling: Various substituted benzene derivatives.

    Reduction: 2-Amino-4-bromo-1-(trifluoromethoxy)benzene.

Scientific Research Applications

2-Azido-4-bromo-1-(trifluoromethoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Azido-4-bromo-1-(trifluoromethoxy)benzene is largely dependent on the specific reactions it undergoes. The azido group can participate in click chemistry reactions, forming stable triazole rings. The bromo group allows for cross-coupling reactions, facilitating the formation of carbon-carbon bonds. These reactions are often catalyzed by transition metals like palladium, which facilitate the formation and breaking of bonds through oxidative addition and reductive elimination processes.

Comparison with Similar Compounds

    1-Azido-4-bromobenzene: Similar structure but lacks the trifluoromethoxy group.

    1-Bromo-4-(trifluoromethoxy)benzene: Lacks the azido group.

    4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene: Contains a fluorine substituent instead of an azido group.

Uniqueness: 2-Azido-4-bromo-1-(trifluoromethoxy)benzene is unique due to the presence of both azido and trifluoromethoxy groups, which impart distinct reactivity and properties. The azido group is highly reactive and useful in click chemistry, while the trifluoromethoxy group enhances the compound’s stability and lipophilicity, making it valuable in various chemical and biological applications.

Properties

Molecular Formula

C7H3BrF3N3O

Molecular Weight

282.02 g/mol

IUPAC Name

2-azido-4-bromo-1-(trifluoromethoxy)benzene

InChI

InChI=1S/C7H3BrF3N3O/c8-4-1-2-6(15-7(9,10)11)5(3-4)13-14-12/h1-3H

InChI Key

SOBNIKXSMJPDHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)N=[N+]=[N-])OC(F)(F)F

Origin of Product

United States

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